molecular formula C16H23NO6S B415178 METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE

METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE

Cat. No.: B415178
M. Wt: 357.4g/mol
InChI Key: NJNYQRCYZLAHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is an organic compound with a complex structure that includes a methylsulfanyl group, a trimethoxybenzoyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable reagent to form the corresponding acid chloride.

    Coupling with Amino Butanoate: The acid chloride is then reacted with an amino butanoate derivative to form the amide bond.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfanyl)-2-[(3,5-dimethylbenzoyl)amino]butanoate
  • Methyl 4-(methylsulfanyl)-2-[(3,4-dimethoxybenzoyl)amino]butanoate

Uniqueness

METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is unique due to the presence of the trimethoxybenzoyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H23NO6S

Molecular Weight

357.4g/mol

IUPAC Name

methyl 4-methylsulfanyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoate

InChI

InChI=1S/C16H23NO6S/c1-20-12-8-10(9-13(21-2)14(12)22-3)15(18)17-11(6-7-24-5)16(19)23-4/h8-9,11H,6-7H2,1-5H3,(H,17,18)

InChI Key

NJNYQRCYZLAHQR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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